1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C10H10BrN3O2 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10BrN3O2/c11-7-2-1-6(12)5-8(7)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4,12H2,(H,13,15,16) |
InChI Key |
ZJYYJNGOEDBMDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)N)Br |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Condensation of a suitable aldehyde bearing the 2-bromo-phenyl substituent with a β-keto ester (such as ethyl acetoacetate).
- Cyclization facilitated by acid catalysis (commonly hydrochloric acid or p-toluenesulfonic acid).
- Formation of the hexahydropyrimidine ring fused with the phenyl group.
Reaction Scheme:
Aldehyde (with 2-bromo-phenyl) + β-keto ester + urea → Hexahydropyrimidine-2,4-dione derivative
Research Findings:
- The reaction typically proceeds under reflux in ethanol or other polar solvents.
- Catalysts such as acetic acid or p-toluenesulfonic acid enhance yields.
- The method allows for structural diversity by varying the aldehyde or β-keto ester components.
Limitations:
- Possible formation of side products.
- Moderate yields depending on substituents and reaction conditions.
Multi-Component Reactions (MCR) and Microwave-Assisted Synthesis
Recent advances leverage multicomponent reactions (MCR), which allow the assembly of complex heterocycles in a single step, often under solvent-free or microwave irradiation conditions, significantly improving efficiency and yields.
Methodology:
- Use of aldehydes (bearing the 2-bromo-phenyl group), urea or thiourea, and activated β-dicarbonyl compounds.
- Microwave irradiation at elevated temperatures (around 80°C) accelerates the reaction.
- Catalysts such as β-cyclodextrin-propyl sulfonic acid have been employed to facilitate the process under green chemistry principles.
Research Data:
- Gong et al. (2005) demonstrated a one-pot synthesis of dihydropyrimidinones via multicomponent reactions with cyclodextrin catalysts under solvent-free conditions.
- The process involves in situ formation of aldehydes from benzyl halides via Kornblum oxidation, followed by condensation with urea and β-keto esters to form the heterocyclic core.
Reaction Scheme:
Benzyl halide (with 2-bromo-phenyl) → (via Kornblum oxidation) aldehyde
Aldehyde + urea + β-keto ester → Hexahydropyrimidine-2,4-dione derivative
Advantages:
- High yields.
- Short reaction times.
- Environmentally friendly conditions.
Oxidation and Cyclization Strategies
Another approach involves oxidation of suitable precursors followed by cyclization to form the hexahydropyrimidine core.
Procedure:
- Synthesis begins with the formation of a malonamide or malonitrile derivative bearing the 2-bromo-phenyl group.
- Reduction or oxidation steps modify the intermediate to introduce amino functionalities.
- Cyclization under acidic or basic conditions yields the target compound.
Research Findings:
- Sondhi et al. (2000) described the synthesis of 2-thiopyrimidine derivatives via condensation of thiobarbituric acid derivatives with aldehydes, followed by reduction and cyclization.
- Similar methodologies can be adapted for the brominated phenyl derivatives by modifying starting materials accordingly.
Specific Synthetic Route Based on Literature Data
Based on the patent literature and research articles, a typical synthetic route involves:
Summary of Key Reaction Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid, sodium hydroxide | Varies with method |
| Solvent | Ethanol, DMSO, solvent-free | Green chemistry approaches favor solvent-free |
| Temperature | Reflux to 80°C | Microwave-assisted methods use ~80°C |
| Reaction Time | 30 min to 4 hours | Shorter with microwave irradiation |
Notes on Purification and Characterization
- Purification generally involves recrystallization from ethanol or ethyl acetate.
- Characterization techniques include NMR, IR, MS, and melting point analysis to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the bromine atom.
Scientific Research Applications
1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione is a chemical compound with the molecular formula and a molecular weight of approximately 284.11 g/mol. It features a bromo-substituted phenyl group and an amino group, contributing to its chemical and biological properties. The hexahydropyrimidine moiety allows for potential interactions with various biological targets, making it of interest in medicinal chemistry. This compound is intended for research purposes only, not for human therapeutic or veterinary applications.
Potential Applications
- Medicinal Chemistry The presence of the hexahydropyrimidine moiety allows for potential interactions with various biological targets. Interaction studies focus on its binding affinity to biological targets like enzymes and receptors to elucidate its mechanism of action and therapeutic potential.
- Anti-inflammatory Activity Pyrimidine derivatives have demonstrated anti-inflammatory activities . For example, 2-(4-bromophenyl)-6-(phenylsulfonyl)-5-(4-methylphenyl) pyrazolo [1,5-a]pyrimidine has shown anti-inflammatory effects in vivo .
- Anticonvulsant Activity Pyrimidine derivatives have been explored for anticonvulsant activity, addressing neurological disorders such as epilepsy .
- Antitumor Activity Certain tetrahydropyrimido[4,5-b][1,7]naphthyridin-4(3H)-one compounds have demonstrated antitumor potential . Novel 2,6-Di(ω-aminoalkyl)-2,5,6,7-tetrahydropyrazolo[3,4,5-mn]pyrimido[5,6,1-de]-acridine-5,7-diones have shown potent cytotoxic and DNA-binding activity .
- Antiviral Activity Novel 5-substituted acyclic pyrimidine nucleosides have been identified as potent and selective inhibitors of the hepatitis B virus .
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(5-Amino-2-chlorophenyl)hexahydropyrimidine-2,4-dione | Chlorine substituent instead of bromine; potential for different biological activity | |
| 1-(5-Amino-4-methylphenyl)hexahydropyrimidine-2,4-dione | Methyl group may enhance lipophilicity and alter pharmacokinetics | |
| 1-(5-Amino-3-fluorophenyl)hexahydropyrimidine-2,4-dione | Fluorine substituent could impact receptor binding affinity |
Mechanism of Action
The mechanism of action of 1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects
- Bromine vs. Methyl Groups: Bromacil (5-bromo-6-methyl-pyrimidinedione) is a herbicide where bromine enhances lipophilicity and binding to plant enzymes . In contrast, the bromine in the target compound may influence interactions with viral proteins, as seen in brominated NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) .
- Amino Group: The 5-amino substituent on the phenyl ring distinguishes the target compound from analogs like bromacil.
- Saturation State : The hexahydropyrimidine core in the target compound introduces conformational flexibility, as observed in related NNRTIs where a weak boat conformation facilitates binding to HIV-1 reverse transcriptase . Unsaturated analogs (e.g., pyrimidine-2,4-diones) exhibit rigidity, which may limit bioactivity in certain contexts.
Crystallographic and Conformational Insights
- The hexahydropyrimidine ring in analogs adopts weak boat or chair conformations, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O interactions) . These conformations are critical for binding to biological targets like HIV-1 reverse transcriptase.
- In contrast, unsaturated pyrimidine-diones (e.g., bromacil) exhibit planar structures, favoring interactions with plant enzymes .
Table 2: Key Research Findings from Analogous Compounds
Biological Activity
1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrN3O2, with a molecular weight of approximately 284.11 g/mol. The compound features a unique diazinane-dione ring structure, characterized by the presence of both an amino group and a bromo-substituted phenyl group, which contribute to its biological properties.
Antimicrobial Properties
Research indicates that derivatives of hexahydropyrimidines, including this compound, exhibit notable antimicrobial activity against various bacterial and fungal strains. For instance, compounds with similar structures have been shown to possess significant efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, certain analogs demonstrated cytotoxic effects on human cancer cell lines, indicating potential as therapeutic agents in oncology .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The compound's binding affinity to these targets can modulate their activity, leading to various therapeutic effects. Interaction studies have focused on elucidating these mechanisms to better understand the compound's potential applications in drug development .
Comparative Analysis with Similar Compounds
To highlight the diversity within this chemical class, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(5-Amino-2-chlorophenyl)hexahydropyrimidine-2,4-dione | C10H10ClN3O2 | Chlorine substituent; potential for different biological activity |
| 1-(5-Amino-4-methylphenyl)hexahydropyrimidine-2,4-dione | C11H12N3O2 | Methyl group may enhance lipophilicity |
| 1-(5-Amino-3-fluorophenyl)hexahydropyrimidine-2,4-dione | C10H10FN3O2 | Fluorine substituent could impact receptor binding affinity |
These compounds illustrate how slight modifications can lead to significant changes in biological properties and activities .
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various hexahydropyrimidine derivatives, this compound showed promising results against multiple bacterial strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics used in the study .
Cytotoxicity Assessment
Another study assessed the cytotoxicity of the compound against human cancer cell lines. The results indicated an IC50 value suggesting effective inhibition of cell growth at relatively low concentrations. This positions the compound as a candidate for further development in cancer therapeutics .
Q & A
Q. What are the common synthetic routes for preparing 1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione?
The compound can be synthesized via one-pot multicomponent reactions, leveraging methodologies similar to dihydropyrimidine derivatives. For instance, condensation reactions involving urea/thiourea, aldehydes, and β-keto esters under acidic conditions (e.g., HCl or Lewis acids) are typical. Bromination at the 2-position of the phenyl ring may involve electrophilic substitution using bromine in acetic acid or N-bromosuccinimide (NBS) with catalytic Lewis acids . Post-synthetic modifications, such as amino group protection/deprotection, require careful pH control, as seen in buffer preparation methods (e.g., ammonium acetate at pH 6.5) for purification .
Q. How can researchers confirm the molecular structure of this compound?
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Geometric parameters (bond lengths, angles) derived from single-crystal studies (e.g., C–C bonds averaging 1.54 Å, N–C–C angles ~115–120°) provide unambiguous confirmation .
- NMR/IR spectroscopy : Key signals include aromatic proton resonances (δ 6.9–7.8 ppm for bromophenyl groups) and carbonyl stretches (~1650–1750 cm⁻¹) .
- Elemental analysis : Matching calculated and observed C/H/N percentages (e.g., C: 51.39%, H: 5.85% for brominated analogs) validates purity .
Q. What purification strategies are recommended for this compound?
Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. For polar impurities, recrystallization from ethanol/water mixtures or DCM/hexane systems is effective. HPLC with buffered mobile phases (e.g., ammonium acetate, pH 6.5) enhances resolution for charged intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental spectroscopic data?
Discrepancies often arise from conformational flexibility or crystal packing effects. Strategies include:
- Dynamic NMR studies : To probe rotational barriers in hexahydropyrimidine rings .
- DFT calculations : Compare optimized geometries with X-ray data (e.g., deviations >0.05 Å in bond lengths suggest modeling inaccuracies) .
- Temperature-dependent crystallography : Identify thermal motion artifacts in experimental data .
Q. What experimental designs are optimal for assessing biological activity (e.g., enzyme inhibition)?
- In vitro assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition). Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Selectivity screening : Test against related enzymes (e.g., kinases vs. phosphatases) to rule off-target effects .
Q. How can regioselectivity challenges during bromination be addressed?
- Directing groups : Utilize amino or methoxy substituents to guide bromine to the ortho/para positions.
- Lewis acid catalysts : FeBr₃ or AlCl₃ enhances electrophilic substitution at electron-rich sites.
- Monitoring via LC-MS : Track reaction progress to minimize over-bromination .
Q. What strategies mitigate decomposition during storage or handling?
- Lyophilization : For hygroscopic intermediates, store as lyophilized powders under argon.
- Light-sensitive conditions : Use amber vials to prevent photodegradation of bromophenyl groups.
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .
Q. How should researchers validate synthetic intermediates with complex stereochemistry?
- Chiral HPLC : Resolve enantiomers using cellulose-based columns.
- Vibrational circular dichroism (VCD) : Confirm absolute configuration for non-crystallizable intermediates.
- NOE correlations : NMR experiments (e.g., 2D NOESY) to assign axial/equatorial substituents in the hexahydropyrimidine ring .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
- Assay variability : Normalize data to internal standards (e.g., % inhibition relative to controls).
- Solvent effects : DMSO concentrations >1% may denature proteins, skewing IC₅₀ values.
- Structural analogs : Compare with derivatives (e.g., 5-chloro vs. 5-bromo substitutions) to isolate electronic effects .
Q. What analytical methods resolve ambiguous mass spectrometry results?
- High-resolution MS (HRMS) : Differentiate isobaric species (e.g., C₁₃H₁₀BrN₂O vs. C₁₂H₁₂ClN₃O).
- MS/MS fragmentation : Characterize diagnostic ions (e.g., m/z 79/81 for bromine isotopic patterns).
- Cross-validation with NMR : Confirm fragment assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
